Supramolecular Architecture: 1D Polar Chains of 4-Methyl-2-nitroaniline vs. 3D Framework of 2-Methyl-4-nitroaniline
4-Methyl-2-nitroaniline (89-62-3) crystallizes with two molecules in the asymmetric unit and assembles into infinite polar chains via intermolecular N–H···O hydrogen bonds, a one-dimensional supramolecular motif [1]. In direct contrast, its positional isomer 2-methyl-4-nitroaniline (99-52-5) acts as both a double donor and double acceptor of hydrogen bonds, resulting in a three-dimensional framework [2]. This difference is experimentally validated and not predictable from molecular structure alone.
| Evidence Dimension | Crystal Packing Dimensionality |
|---|---|
| Target Compound Data | Forms infinite polar chains (1D) [1] |
| Comparator Or Baseline | 2-Methyl-4-nitroaniline (CAS 99-52-5) forms a three-dimensional framework [2] |
| Quantified Difference | 1D chain vs. 3D framework; dihedral angles: 4-methyl-2-nitroaniline (amino-ring 18.0(36)°, nitro-ring 3.3(2)°) [3] vs. 2-methyl-4-nitroaniline (no direct dihedral comparison but distinct packing) [2] |
| Conditions | Single-crystal X-ray diffraction at room temperature [3] |
Why This Matters
Procurement of the correct isomer is non-negotiable for applications where solid-state properties (e.g., crystal habit, dissolution rate, mechanical stability) are critical to performance.
- [1] McWilliam, S. A. scite author profile summarizing Cannon et al. (2001) and related works. Retrieved from https://scite.ai/authors/susan-a-mcwilliam-Wnabk1 View Source
- [2] Ferguson, G., et al. (2001). Hydrogen bonding in C-methylated nitroanilines: the three-dimensional framework structure of 2-methyl-4-nitroaniline. Acta Crystallographica Section C, 57(3), 302-304. View Source
- [3] Ellena, J., et al. (1996). 4-Methyl-2-nitroaniline. Acta Crystallographica Section C, 52(8), 2074-2076. View Source
